N-(5-Bromo-3-methylpyridin-2-yl)pivalamide
Overview
Description
N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Biological Activity
N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a pivalamide moiety enhances its reactivity and solubility, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₁₁H₁₃BrN₂O
- Molecular Weight : Approximately 260.14 g/mol
The compound's structure includes:
- A pyridine ring with a bromine substituent at the 5-position.
- A methyl group at the 3-position.
- A pivalamide group , which enhances lipophilicity and metabolic stability.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antitumor, antibacterial, and enzyme inhibitory properties. The following sections detail specific activities associated with this compound.
Antitumor Activity
Studies have shown that pyridine derivatives can inhibit tumor growth through various mechanisms:
- Mechanism of Action : The bromine atom may enhance the compound's ability to interact with biological targets, such as DNA or specific enzymes involved in cell proliferation.
- Case Study : In vitro assays demonstrated that related compounds inhibited cancer cell lines, suggesting that this compound could potentially exhibit similar effects.
Enzyme Inhibition
The compound's structure allows for interaction with various enzymes:
- Binding Interactions : The pivalamide moiety facilitates hydrogen bonding with enzyme active sites, potentially leading to inhibition of enzymatic activity.
- Example : Research on similar compounds has highlighted their role as inhibitors in metabolic pathways, which may be applicable to this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-(3-Methylpyridin-2-yl)pivalamide | Methyl group at 3-position | Potential for lower reactivity than brominated analogs |
N-(5-Chloro-3-methylpyridin-2-yl)pivalamide | Chlorine instead of bromine | Generally less reactive than brominated analogs |
N-(4-Iodo-3-methylpyridin-2-yl)pivalamide | Iodine at different position | Unique reactivity profile due to iodine placement |
Synthesis and Future Directions
The synthesis of this compound typically involves multiple steps, including bromination and amide formation. Future research directions may include:
- In Vitro and In Vivo Studies : To assess the therapeutic potential of this compound in various disease models.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the molecular structure affect biological activity.
- Mechanistic Studies : Understanding the interactions at the molecular level between the compound and its biological targets.
Properties
IUPAC Name |
N-(5-bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAJPKVIGCOGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654759 | |
Record name | N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446299-84-9 | |
Record name | N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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